molecular formula C12H15N3O B2892375 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole CAS No. 207746-95-0

2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole

Cat. No.: B2892375
CAS No.: 207746-95-0
M. Wt: 217.272
InChI Key: VRQKFPGRVSUBEV-UHFFFAOYSA-N
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Description

2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole is a heterocyclic compound that combines the structural features of piperazine and benzoxazole. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperazine and benzoxazole moieties in its structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Scientific Research Applications

2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies to understand its interaction with biological targets.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: The compound’s derivatives are explored for use in various industrial applications, such as materials science and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with 2-chloro-N-methylpiperazine under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the benzoxazole ring or the piperazine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the benzoxazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and strong bases or acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylpiperazin-1-yl)-1,2-benzothiazole: Similar in structure but contains a benzothiazole ring instead of benzoxazole.

    2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Contains a pyrido[1,2-a]pyrimidin-4-one ring, offering different biological properties.

Uniqueness

2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole is unique due to the combination of piperazine and benzoxazole moieties, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and exploring novel biological pathways.

Properties

IUPAC Name

2-(2-methylpiperazin-1-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-8-13-6-7-15(9)12-14-10-4-2-3-5-11(10)16-12/h2-5,9,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQKFPGRVSUBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207746-95-0
Record name 2-(2-methylpiperazin-1-yl)-1,3-benzoxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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